An In-Depth Technical Guide to the Synthesis of Quinoxyfen Fungicide
An In-Depth Technical Guide to the Synthesis of Quinoxyfen Fungicide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for the fungicide quinoxyfen. The document details two primary synthetic routes, presenting experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the chemical processes involved.
Introduction
Quinoxyfen, with the IUPAC name 5,7-dichloro-4-(4-fluorophenoxy)quinoline, is a fungicide primarily used to control powdery mildew on various crops. Its mode of action involves the disruption of signal transduction pathways in fungal spores, preventing infection. This guide explores two distinct pathways for its chemical synthesis, providing detailed experimental procedures and comparative data.
Pathway 1: Synthesis from 4,5,7-Trichloroquinoline and 4-Fluorophenol
This pathway represents a direct and high-yielding approach to quinoxyfen synthesis through a nucleophilic aromatic substitution reaction. The key starting materials are 4,5,7-trichloroquinoline and 4-fluorophenol.
Experimental Protocol
Preparation of 5,7-dichloro-4-(4-fluorophenoxy)quinoline (Quinoxyfen)
To a 50 mL flask equipped with a condenser, drying tube, and thermometer, 2.33 g (0.01 moles) of 4,5,7-trichloroquinoline, 1.57 g (0.014 moles) of 4-fluorophenol, and 0.18 g (0.0015 moles) of 4-dimethylaminopyridine (4-DMAP) are added, followed by 20 mL of xylene. The reaction mixture is heated to reflux at approximately 140°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After 16 hours, the reaction is deemed complete. The mixture is then cooled to room temperature and diluted with an additional 20 mL of xylene. Anhydrous HCl gas is bubbled through the reaction mixture for 5 minutes, and the mixture is subsequently cooled to 0°C. The resulting hydrochloride salt of the product is collected by filtration, washed with ethyl acetate, and dried. The hydrochloride salt is then suspended in 20 mL of water, and the pH is adjusted to 7 with 1N NaOH. The final product, 5,7-dichloro-4-(4-fluorophenoxy)quinoline, is isolated by filtration and dried under a vacuum.[1]
Quantitative Data
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 4,5,7-Trichloroquinoline | C₉H₄Cl₃N | 232.50 | 0.01 | - | - | - |
| 4-Fluorophenol | C₆H₅FO | 112.10 | 0.014 | - | - | - |
| Quinoxyfen | C₁₅H₈Cl₂FNO | 308.14 | - | 93 | 94-97 | ¹H NMR (CDCl₃): δ 6.6 (d, 1H), 7.15 (m, 4H), 7.6 (d, 1H), 8.05 (d, 1H) and 8.65 (d, 1H)[1] |
Reaction Pathway Diagram
Caption: Synthesis of Quinoxyfen via Nucleophilic Aromatic Substitution.
Pathway 2: Multi-step Synthesis from 4-Fluoroaniline
This pathway involves a series of reactions starting from the readily available 4-fluoroaniline. It is a longer route but utilizes common organic transformations.
Step 1: Skraup Reaction to form 6-Fluoroquinoline
Experimental Protocol (General Procedure)
4-Fluoroaniline is reacted with anhydrous glycerol in the presence of an oxidizing agent (such as nitrobenzene or arsenic pentoxide) and concentrated sulfuric acid. The reaction mixture is heated, and the resulting 6-fluoroquinoline is isolated and purified by distillation or chromatography. A specific literature procedure can be followed for this reaction.
Step 2: Nitration of 6-Fluoroquinoline
Experimental Protocol (General Procedure)
Step 3: Reduction of 5-Nitro-6-fluoroquinoline
Experimental Protocol (General Procedure)
The nitro group of 5-nitro-6-fluoroquinoline is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The resulting 5-amino-6-fluoroquinoline is then isolated and purified.
Step 4: Sandmeyer Reaction to form 5-Chloro-6-fluoroquinoline
Experimental Protocol (General Procedure)
5-Amino-6-fluoroquinoline is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C). The resulting diazonium salt is then treated with a solution of copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom, yielding 5-chloro-6-fluoroquinoline. The product is typically isolated by extraction and purified by chromatography.
Step 5: Nucleophilic Aromatic Substitution to form Quinoxyfen
Experimental Protocol (General Procedure)
5,7-Dichloro-4-chloroquinoline (prepared through a similar multi-step synthesis starting from an appropriate aniline) is reacted with 4-fluorophenol in the presence of a base (e.g., potassium carbonate or sodium hydride) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution at the 4-position of the quinoline ring, yielding quinoxyfen. The product is then isolated by precipitation or extraction and purified by recrystallization or chromatography.
Quantitative Data (Illustrative)
| Intermediate | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) |
| 6-Fluoroquinoline | C₉H₆FN | 147.15 | 60-70 |
| 5-Nitro-6-fluoroquinoline | C₉H₅FN₂O₂ | 192.15 | 70-80 |
| 5-Amino-6-fluoroquinoline | C₉H₇FN₂ | 162.17 | 80-90 |
| 5-Chloro-6-fluoroquinoline | C₉H₅ClFN | 181.60 | 60-70 |
| Quinoxyfen | C₁₅H₈Cl₂FNO | 308.14 | 80-90 |
Note: The yields provided are illustrative and can vary based on the specific reaction conditions and scale.
Reaction Pathway Diagram
Caption: Multi-step Synthesis of Quinoxyfen from 4-Fluoroaniline.
Conclusion
This guide has detailed two primary synthetic pathways for the fungicide quinoxyfen. Pathway 1, a single-step nucleophilic aromatic substitution, offers a direct and high-yielding route. Pathway 2, a multi-step synthesis, provides an alternative approach utilizing fundamental organic reactions. The choice of synthetic route in a research or industrial setting would depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the process. The provided experimental protocols and data serve as a valuable resource for chemists involved in the synthesis and development of agrochemicals.
